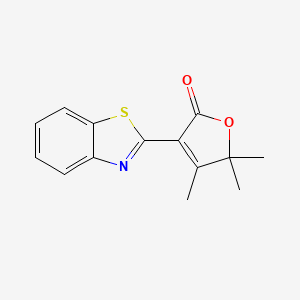![molecular formula C15H29NO2Si B12564666 (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one CAS No. 178250-08-3](/img/structure/B12564666.png)
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its unique structural features, including a prop-1-en-1-yl group and a tri(propan-2-yl)silyl group attached to the azetidinone ring
Méthodes De Préparation
The synthesis of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a prop-1-en-1-yl halide in the presence of a base to form the desired product. The reaction conditions typically include the use of an organic solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, such as tetrahydrofuran or ethanol, and catalysts, such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound. Researchers study these interactions to understand how the compound exerts its effects and to identify potential therapeutic uses.
Comparaison Avec Des Composés Similaires
(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can be compared with other similar compounds, such as:
Azetidinones: Other azetidinone derivatives with different substituents on the ring. These compounds may have similar chemical properties but differ in their biological activities and applications.
Beta-lactams: A class of compounds that includes penicillins and cephalosporins. While structurally related, beta-lactams have distinct biological activities and are primarily used as antibiotics.
Silyl ethers: Compounds with silyl groups attached to oxygen atoms. These compounds share some chemical properties with this compound but differ in their overall structure and applications.
Propriétés
Numéro CAS |
178250-08-3 |
|---|---|
Formule moléculaire |
C15H29NO2Si |
Poids moléculaire |
283.48 g/mol |
Nom IUPAC |
(3R,4S)-4-prop-1-enyl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
InChI |
InChI=1S/C15H29NO2Si/c1-8-9-13-14(15(17)16-13)18-19(10(2)3,11(4)5)12(6)7/h8-14H,1-7H3,(H,16,17)/t13-,14+/m0/s1 |
Clé InChI |
SQYLCFYDGXJNGX-UONOGXRCSA-N |
SMILES isomérique |
CC=C[C@H]1[C@H](C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canonique |
CC=CC1C(C(=O)N1)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


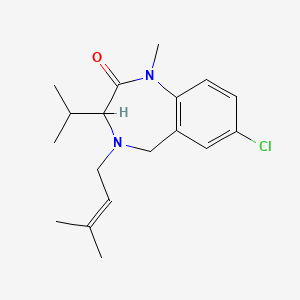
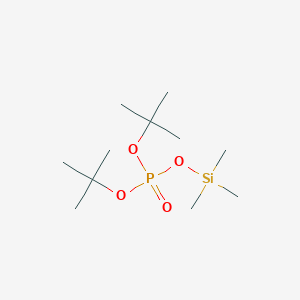
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
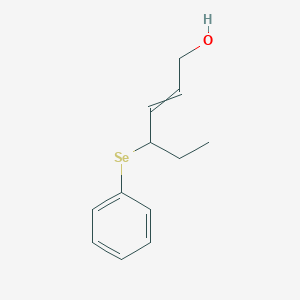
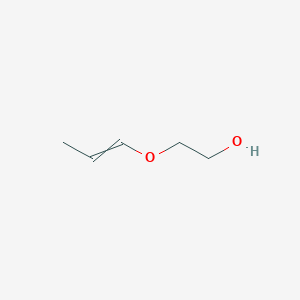
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)

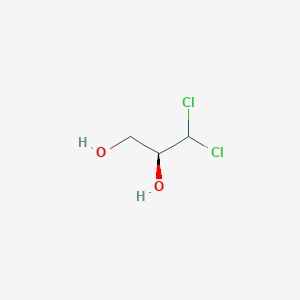
![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
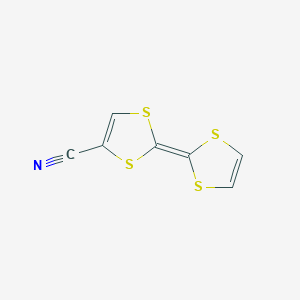

![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
